N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring multiple heterocyclic and sulfur-containing moieties. Its core structure includes:
- Benzodioxole methyl group: A 1,3-benzodioxole ring linked to a methyl group, which is attached to the acetamide nitrogen.
- Sulfanyl acetamide backbone: A thioether (-S-) bridge connects the acetamide to a pyridazine ring. Sulfanyl linkages are known to improve metabolic stability compared to oxygen or nitrogen analogs .
- Pyridazine-thiazole-thiophene assembly: The pyridazine ring is substituted at position 5 with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole group. Thiophene and thiazole rings are electron-rich systems that contribute to binding interactions in biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S3/c1-13-21(32-22(24-13)18-3-2-8-30-18)15-5-7-20(26-25-15)31-11-19(27)23-10-14-4-6-16-17(9-14)29-12-28-16/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYNATQGTJWVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Thiazole and Pyridazine Ring Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative with α-haloketones. The pyridazine ring is formed through a cyclization reaction involving hydrazine derivatives and diketones.
Coupling Reactions: The final step involves coupling the benzodioxole, thiazole, and pyridazine moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at specific receptor sites, modulating cellular signaling pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Research Findings
Role of Heterocyclic Systems
Sulfanyl Linkages
Pharmacological Potency
- Antimicrobial Activity : Triazole-pyrazole-acetamide hybrids () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting the target compound’s thiophene-thiazole system may offer similar or enhanced potency .
- Anticancer Potential: Pyrimidoindole derivatives () show IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7), implying that the target’s pyridazine-thiazole assembly could mimic this activity .
Limitations and Knowledge Gaps
- Direct biological data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
- The benzodioxole group’s impact on CNS penetration remains theoretical and requires validation.
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the thiazole and pyridazine rings enhances its potential as a therapeutic agent. Below is the structural representation of the compound:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.48 g/mol |
| CAS Registry Number | Not Available |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antidiabetic and anticancer agent.
Antidiabetic Activity
Recent research has focused on the antidiabetic properties of benzodioxole derivatives. A study synthesized several benzodioxole carboxamide derivatives and evaluated their effects on α-amylase inhibition, a key enzyme in carbohydrate metabolism.
Key Findings
- Inhibition of α-Amylase : The compound demonstrated significant inhibitory activity against α-amylase with an IC₅₀ value of 0.68 µM, indicating potent antidiabetic potential.
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that the compound exhibited minimal toxicity towards normal cell lines (IC₅₀ > 150 µM), suggesting safety for therapeutic use.
- In Vivo Efficacy : In a streptozotocin-induced diabetic mice model, administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
Anticancer Activity
The anticancer properties of this compound have also been explored.
Case Studies
- Cell Line Studies : The compound showed significant activity against various cancer cell lines, with IC₅₀ values ranging from 26 to 65 µM across different types.
- Mechanism of Action : The mechanism involves modulation of insulin signaling pathways and inhibition of cancer cell proliferation through interference with metabolic pathways related to glucose metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound reduces the breakdown of carbohydrates into simple sugars, thus managing blood glucose levels.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in cancer cells through various signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
